Lithium selenate

Description

Properties

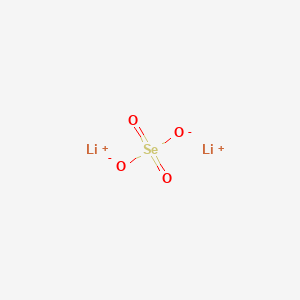

IUPAC Name |

dilithium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTNYTBZEWFKNR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Se](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SeO4, Li2O4Se | |

| Record name | lithium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889645 | |

| Record name | Selenic acid, lithium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15593-52-9 | |

| Record name | Lithium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, lithium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH73V5FKQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Properties of Lithium Selenate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available scientific information on the fundamental properties of lithium selenate. While a comprehensive in-depth guide is limited by the scarcity of specific research on this particular compound, this document consolidates the known data on its chemical and physical characteristics. Information regarding detailed experimental protocols for its synthesis and characterization, as well as its specific biological activities and interactions with cellular signaling pathways, remains largely unpublished in the accessible scientific literature.

Chemical and Physical Properties

Lithium selenate is an inorganic salt with the chemical formula Li₂SeO₄. The majority of the available data pertains to its monohydrate form (Li₂SeO₄·H₂O).

Table 1: Fundamental Properties of Lithium Selenate

| Property | Value | Notes |

|---|---|---|

| Chemical Formula | Li₂SeO₄ | Anhydrous |

| Molecular Weight | 156.84 g/mol | Calculated |

| Appearance | Solid | [1] |

| Monohydrate Form | ||

| Chemical Formula | Li₂SeO₄·H₂O | |

| Molecular Weight | 174.85 g/mol | Calculated |

| Crystal System | Monoclinic | [2] |

| Density | 2.565 g/cm³ | [2] |

| Solubility in Water | Readily soluble |[2] |

Table 2: Solubility of Lithium Selenite in Water

| Temperature (°C) | Solubility ( g/100 mL) |

|---|---|

| 0 | 25.0 |

| 10 | 23.3 |

| 20 | 21.5 |

| 30 | 19.6 |

| 40 | 17.9 |

| 60 | 14.7 |

| 80 | 11.9 |

| 90 | 11.1 |

| 100 | 9.9 |

Data for lithium selenite is provided for informational purposes due to the lack of specific data for lithium selenate[3].

Experimental Protocols

Detailed, modern experimental protocols for the synthesis and characterization of lithium selenate are not extensively documented in recent literature. An early method for its preparation was described in 1925 by Lenher and Wechter, which involved the roasting of lithium selenite in air or the reaction of lithium carbonate with selenium or selenium dioxide. For the purpose of this guide, a generalized workflow for the synthesis and characterization of an inorganic salt is presented, as a specific, detailed protocol for lithium selenate is not available.

General Workflow for Inorganic Salt Synthesis and Characterization

Characterization Techniques

Standard analytical techniques for the characterization of a newly synthesized inorganic salt like lithium selenate would include:

-

X-ray Diffraction (XRD): This technique is crucial for determining the crystal structure, lattice parameters, and phase purity of the synthesized compound.

-

Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TG/DTA): TG/DTA provides information on the thermal stability of the compound, its decomposition pathway, and the presence of any hydrated water molecules.

-

Elemental Analysis: Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the elemental composition of the final product and confirm its stoichiometry.

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological effects of lithium selenate as a single chemical entity. The available literature primarily focuses on the individual actions of lithium, typically administered as lithium carbonate, and selenium, often in the form of sodium selenite.

Lithium is a well-known inhibitor of the enzyme Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by lithium is a central aspect of its therapeutic effects in bipolar disorder[5][6][7].

Selenium is an essential trace element with known antioxidant properties, primarily through its incorporation into selenoproteins like glutathione peroxidase[8][9]. In vitro studies have investigated the combined effects of lithium carbonate and sodium selenite on cell lines, suggesting that selenium may have a protective role against lithium-induced oxidative stress[1][8][10]. However, these studies do not directly address the effects of lithium selenate.

Due to the absence of specific data on the interaction of lithium selenate with cellular signaling pathways, a diagram for this topic cannot be provided. The logical relationship for the known separate effects of lithium and selenium on oxidative stress is presented below.

References

- 1. agro.icm.edu.pl [agro.icm.edu.pl]

- 2. LITHIUM SELENIDE | 12136-60-6 [chemicalbook.com]

- 3. Solubility_table [chemeurope.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Lithium Inhibits GSK3β Activity via Two Different Signaling Pathways in Neurons After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lithium Regulates Glycogen Synthase Kinase-3β in Human Peripheral Blood Mononuclear Cells: Implication in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lithium as a prooxidant? A possible protective role of selenium - in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lithium as a prooxidant? A possible protective role of selenium – in vitro study [aaem.pl]

A Technical Guide to the Synthesis of High-Purity Lithium Selenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of high-purity lithium selenate (Li₂SeO₄). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation of this inorganic compound. This document outlines the primary synthesis methodologies, including the reaction of lithium hydroxide or lithium carbonate with selenic acid, and the thermal oxidation of lithium selenite. Detailed experimental protocols, purification techniques, and characterization methods are presented to ensure the production of high-purity lithium selenate. Quantitative data is summarized in tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate comprehension.

Introduction

Lithium selenate (Li₂SeO₄) is an inorganic salt with emerging applications in various scientific fields. It is studied for its potential biological activities and as a precursor for the synthesis of other selenium-containing compounds.[1] The anhydrous form has the CAS Registry Number 15593-52-9, while the monohydrate is identified by CAS 7790-71-8.[1][2] Ensuring high purity of lithium selenate is critical for its use in research and development, particularly in biological and pharmaceutical studies where trace impurities can significantly impact experimental outcomes. This guide details the most common and effective methods for synthesizing high-purity lithium selenate.

Synthesis Methodologies

The synthesis of high-purity lithium selenate can be achieved through several chemical routes. The most prevalent methods involve the neutralization of selenic acid with a lithium base or the oxidation of a lower-oxidation-state selenium compound.

Neutralization of Selenic Acid

The most direct and common method for preparing lithium selenate is through the acid-base neutralization reaction between selenic acid (H₂SeO₄) and a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃).

The reaction between lithium hydroxide and selenic acid is a straightforward neutralization that yields lithium selenate and water. Lithium hydroxide is a strong base, though it is the weakest of the alkali metal hydroxides.[3]

Reaction: 2LiOH + H₂SeO₄ → Li₂SeO₄ + 2H₂O

This reaction is typically performed in an aqueous solution. The stoichiometry of the reactants is crucial for achieving a high-purity product and avoiding contamination with unreacted starting materials.

Lithium carbonate is another suitable lithium source for the synthesis of lithium selenate.[4] The reaction with selenic acid produces lithium selenate, water, and carbon dioxide gas.

Reaction: Li₂CO₃ + H₂SeO₄ → Li₂SeO₄ + H₂O + CO₂

This method is advantageous as the byproduct, carbon dioxide, is a gas that evolves from the reaction mixture, driving the reaction to completion.

Oxidation of Lithium Selenite

An alternative synthesis route involves the oxidation of lithium selenite (Li₂SeO₃). This can be achieved by roasting lithium selenite in the presence of an oxidizing agent, typically air, at elevated temperatures.

Reaction: 2Li₂SeO₃ + O₂ → 2Li₂SeO₄

The temperature required for this transformation is approximately 720°C.[5] This method can also be adapted by roasting a mixture of lithium carbonate with selenium or selenium dioxide.[2][5]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of high-purity lithium selenate. The following protocols are based on the neutralization reactions, which generally offer better control over purity compared to high-temperature roasting methods.

Synthesis of Lithium Selenate from Lithium Hydroxide and Selenic Acid

This protocol describes the synthesis of lithium selenate monohydrate.

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Selenic acid (H₂SeO₄) solution (e.g., 40% in water)

-

High-purity deionized water

-

pH indicator paper or a calibrated pH meter

Procedure:

-

Accurately weigh a stoichiometric amount of lithium hydroxide monohydrate and dissolve it in a minimal amount of deionized water in a clean beaker with magnetic stirring.

-

Slowly add the selenic acid solution to the lithium hydroxide solution dropwise while continuously monitoring the pH. The reaction is exothermic, so cooling the beaker in an ice bath may be necessary to control the temperature.

-

Continue adding selenic acid until the pH of the solution is neutral (pH ≈ 7).

-

Once neutralized, gently heat the solution to evaporate some of the water and concentrate the lithium selenate solution.

-

Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in a refrigerator (2-8 °C) to induce crystallization of lithium selenate monohydrate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Dry the purified crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to obtain pure lithium selenate monohydrate.

Synthesis of Lithium Selenate from Lithium Carbonate and Selenic Acid

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Selenic acid (H₂SeO₄) solution

-

High-purity deionized water

Procedure:

-

Create a slurry of a known amount of lithium carbonate in deionized water in a reaction vessel equipped with a stirrer.

-

Slowly add a stoichiometric amount of selenic acid solution to the lithium carbonate slurry. Vigorous effervescence (release of CO₂) will occur. The addition should be slow to control the foaming.

-

After the complete addition of selenic acid, gently heat the solution to ensure the reaction goes to completion and to expel any dissolved CO₂.

-

Filter the resulting solution to remove any unreacted lithium carbonate or other insoluble impurities.

-

Concentrate the filtrate by heating and then cool it to crystallize the lithium selenate.

-

Isolate and dry the crystals as described in the previous protocol.

Purification of Lithium Selenate

For applications requiring very high purity, recrystallization is a common and effective purification technique.

Protocol for Recrystallization:

-

Dissolve the synthesized lithium selenate in a minimum amount of hot deionized water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, which promotes the formation of larger, purer crystals.

-

Further cool the solution in an ice bath or refrigerator to maximize the yield of the recrystallized product.

-

Collect the purified crystals by filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Characterization of High-Purity Lithium Selenate

To confirm the purity and identity of the synthesized lithium selenate, various analytical techniques can be employed:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the concentration of lithium and selenium and to quantify any metallic impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the selenate anion (SeO₄²⁻).

-

Thermogravimetric Analysis (TGA): To determine the water of hydration content in the case of lithium selenate monohydrate.

Quantitative Data Summary

The following tables summarize key quantitative data for the compounds involved in the synthesis of lithium selenate.

Table 1: Properties of Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Lithium Hydroxide | LiOH | 23.95 | White hygroscopic solid |

| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | White hygroscopic solid |

| Lithium Carbonate | Li₂CO₃ | 73.89 | Odorless white powder |

| Selenic Acid | H₂SeO₄ | 144.97 | Colorless, deliquescent solid |

| Lithium Selenate (anhydrous) | Li₂SeO₄ | 156.84 | White solid |

| Lithium Selenate Monohydrate | Li₂SeO₄·H₂O | 174.86 | Monoclinic crystals |

Table 2: Solubility Data

| Compound | Solubility in Water |

| Lithium Hydroxide | 12.8 g/100 mL (20 °C)[3] |

| Lithium Carbonate | 1.29 g/100 mL (25 °C)[4] |

| Lithium Selenate | Readily soluble[2] |

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes for high-purity lithium selenate.

Caption: Synthesis workflow of lithium selenate from lithium hydroxide.

Caption: Synthesis workflow of lithium selenate from lithium carbonate.

Caption: Purification workflow for high-purity lithium selenate.

Conclusion

The synthesis of high-purity lithium selenate is readily achievable through the neutralization of selenic acid with either lithium hydroxide or lithium carbonate. These methods offer excellent control over stoichiometry and purity. For applications demanding the highest purity, subsequent recrystallization is recommended. Careful execution of the detailed protocols and appropriate characterization are paramount to obtaining a product of certifiable quality for research, scientific, and drug development purposes.

References

lithium selenate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Lithium Selenate Monohydrate

This guide provides a comprehensive analysis of the crystal structure of lithium selenate monohydrate (Li₂SeO₄·H₂O), targeting researchers, scientists, and professionals in drug development. It covers detailed crystallographic data, experimental methodologies for synthesis and analysis, and visual representations of its structural arrangement.

Introduction

Lithium selenate monohydrate (Li₂SeO₄·H₂O) is a nonferroelectric polar crystal that exhibits notable piezoelectric properties.[1] Its structure is isostructural with lithium sulfate monohydrate (Li₂SO₄·H₂O), a well-studied compound.[1][2] The arrangement of its constituent ions and molecules in a crystalline lattice is fundamental to understanding its physical and chemical characteristics. This guide delves into the precise atomic arrangement, bonding, and overall architecture of the Li₂SeO₄·H₂O crystal.

Crystal Structure and Properties

The crystal structure of lithium selenate monohydrate is characterized by a network of corner-sharing SeO₄ and LiO₄ tetrahedra, interconnected by oxygen atoms to form a three-dimensional framework. This structure is further stabilized by hydrogen bonds.[1]

Crystallographic Data

The definitive crystallographic data for lithium selenate monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 5.5798 (3) Å |

| b | 5.0284 (3) Å |

| c | 8.4521 (5) Å |

| α | 90° |

| β | 107.634 (2)° |

| γ | 90° |

| Unit Cell Volume | 226.00 (2) ų |

| Z | 2 |

| Density (calculated) | 2.570 Mg m⁻³ |

| Source: Acta Crystallographica Section E, 2003.[2] |

Structural Details

The structure of lithium selenate monohydrate consists of a polar arrangement of LiO₄, LiO₃(H₂O), and SeO₄ tetrahedra.[3] The average Li—O bond length is 1.953 (8) Å, and the average Se—O bond length is 1.630 (3) Å. These tetrahedra share vertices through Li—O—Li and Li—O—Se bonds.[3]

Experimental Protocols

Synthesis and Crystal Growth

Large single crystals of lithium selenate monohydrate can be grown from an aqueous solution.[3]

Methodology:

-

Prepare a saturated aqueous solution of lithium selenate at an elevated temperature (e.g., 343 K).

-

Allow the solution to cool slowly or evaporate isothermally to induce crystallization.

-

Seed crystals may be used to promote the growth of larger, high-quality single crystals.

-

Carefully remove the grown crystals from the solution and dry them.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions around 0.1-0.3 mm, is selected and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. For Li₂SeO₄·H₂O, data can be collected using a Bruker SMART APEX CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation. The crystal is rotated through various orientations while diffraction patterns are recorded.[2][4]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Logical Relationship of Crystallographic Parameters

The following diagram illustrates the hierarchical relationship between the key crystallographic parameters of lithium selenate monohydrate.

Experimental Workflow for Crystal Structure Determination

The diagram below outlines the typical workflow for determining the crystal structure of a compound like lithium selenate monohydrate using single-crystal X-ray diffraction.

References

The Thermal Decomposition of Lithium Selenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of lithium selenate (Li₂SeO₄). Due to a notable lack of direct experimental data on this specific compound in publicly accessible literature, this document synthesizes information from analogous compounds, primarily lithium sulfate (Li₂SO₄) and other alkali-metal selenates, to project the thermal behavior of lithium selenate. The guide covers the predicted decomposition pathway, key thermal events, and provides a detailed, generalized experimental protocol for researchers seeking to perform such analysis. All quantitative data presented are estimations based on chemical trends and should be considered as such until validated by direct experimental evidence.

Introduction

Lithium selenate is an inorganic compound with potential applications in various scientific fields. Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, storage, and application, particularly in high-temperature environments. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are essential tools for characterizing the thermal properties of materials like lithium selenate. This guide aims to provide a foundational understanding of its expected thermal behavior.

Predicted Thermal Decomposition Pathway

Based on the known thermal behavior of analogous compounds, such as lithium sulfate and other alkali-metal selenates, the thermal decomposition of lithium selenate is predicted to occur in a multi-step process.

First, lithium selenate is expected to undergo a phase transition and then melt at a high temperature. Alkali metal sulfates, which are chemically similar to selenates, are known to be thermally stable. For instance, lithium sulfate melts at 859 °C. It is reasonable to infer that lithium selenate will also have a high melting point.

Upon further heating, the molten lithium selenate is expected to decompose. The decomposition of selenates of highly electropositive metals typically yields the metal oxide, selenium dioxide, and oxygen. This is because selenium trioxide (SeO₃), a potential intermediate, is thermodynamically unstable and readily decomposes to selenium dioxide (SeO₂) and oxygen at temperatures above 185 °C.

The proposed overall decomposition reaction is:

2Li₂SeO₄(s) → 2Li₂O(s) + 2SeO₂(g) + O₂(g)

This reaction is analogous to the decomposition of some alkaline earth metal sulfates, which yield the metal oxide, sulfur dioxide, and oxygen.

Predicted Quantitative Thermal Data

The following table summarizes the predicted key thermal events for lithium selenate. It is critical to reiterate that these values are estimations derived from the properties of analogous compounds and await experimental verification.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Predicted Mass Loss (%) | Notes |

| Melting | ~800 - 900 | DSC | 0 | The melting point is inferred from the high melting point of lithium sulfate (859 °C). This would be observed as an endothermic peak in the DSC curve. |

| Decomposition | > 900 | TGA/DSC | ~58.6% | The onset of decomposition is expected to be at a temperature above its melting point. The mass loss corresponds to the release of selenium dioxide and oxygen gas. This would be observed as a significant mass loss in the TGA curve and an endothermic or exothermic event in the DSC curve. |

Detailed Experimental Protocols

For researchers planning to investigate the thermal decomposition of lithium selenate, the following generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended.

Instrumentation and Sample Preparation

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended. The instrument should be equipped with a high-temperature furnace (capable of reaching at least 1200 °C) and a mass spectrometer (MS) for evolved gas analysis (EGA).

-

Sample Preparation: Lithium selenate samples should be in a fine powder form to ensure uniform heating. Samples should be handled in a controlled environment (e.g., a glovebox with an inert atmosphere) if they are hygroscopic.

-

Crucibles: Alumina or platinum crucibles are recommended for high-temperature analysis.

Thermogravimetric Analysis (TGA) Protocol

-

Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Loading: Place approximately 5-10 mg of the lithium selenate sample into a pre-tared TGA crucible.

-

Atmosphere: Use a high-purity inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min to purge the furnace and prevent unwanted side reactions.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 1200 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at each step.

Differential Scanning Calorimetry (DSC) Protocol

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium, zinc).

-

Sample Loading: Place approximately 2-5 mg of the lithium selenate sample into a DSC crucible. An empty, hermetically sealed crucible should be used as a reference.

-

Atmosphere: Use a high-purity inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 1000 °C (or a temperature below the decomposition onset) at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting DSC curve to identify endothermic events (e.g., melting) and exothermic events, and to determine their corresponding temperatures and enthalpy changes.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the outlet of the TGA can be coupled to a mass spectrometer. This will allow for the real-time detection of species such as selenium dioxide (m/z = 111, based on the most abundant isotope of Se) and oxygen (m/z = 32).

Visualizations

Proposed Thermal Decomposition Pathway of Lithium Selenate

Caption: Proposed thermal decomposition pathway of lithium selenate.

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal decomposition of lithium selenate is scarce, a scientifically grounded prediction of its behavior can be made by drawing parallels with analogous compounds. It is anticipated that lithium selenate will exhibit high thermal stability, melting at a high temperature before decomposing to lithium oxide, selenium dioxide, and oxygen. The experimental protocols and predictive data presented in this guide serve as a valuable resource for researchers initiating studies in this area. It is imperative that future experimental work be conducted to validate and refine these predictions, thereby contributing to a more complete understanding of the thermal properties of lithium selenate.

An In-depth Technical Guide to the Solubility of Lithium Selenate in Organic Solvents

Disclaimer: Extensive literature searches did not yield specific quantitative data on the solubility of lithium selenate (Li₂SeO₄) in common organic solvents. This guide summarizes the available qualitative information and provides a generalized experimental protocol for determining these values, which is crucial for researchers and professionals in drug development and materials science.

Introduction

Lithium selenate (Li₂SeO₄) is an inorganic salt whose properties are of interest in various scientific fields. While lithium compounds are extensively studied for applications in energy storage and medicine, and selenium compounds are recognized for their semiconductor and biological properties, the solubility of lithium selenate in non-aqueous solvents remains largely uncharacterized in publicly available literature.[1][2][3][4] This guide aims to bridge this knowledge gap by presenting the available qualitative data and outlining a robust experimental workflow for the quantitative determination of lithium selenate's solubility in organic solvents.

Qualitative Solubility Data

The available information on the solubility of lithium selenate and the related compound, lithium selenide, is limited and mostly qualitative. This data is summarized in the table below.

| Compound | Solvent | Solubility |

| Lithium Selenate Monohydrate | Water | Readily Soluble[5] |

| Lithium Selenide (Li₂Se) | Tetrahydrofuran (THF) | Sparingly Soluble[6] |

Note: Lithium selenide (Li₂Se) and lithium selenate (Li₂SeO₄) are different chemical compounds, and their solubility characteristics may vary significantly.

Generalized Experimental Protocol for Solubility Determination

The following protocol is a synthesized methodology based on standard practices for determining the solubility of inorganic salts in organic solvents, such as the equilibrium concentration method.[7][8][9][10]

Objective: To quantitatively determine the solubility of lithium selenate in a given organic solvent at a specific temperature.

Materials and Equipment:

-

Lithium selenate (anhydrous)

-

Organic solvent of interest (e.g., methanol, ethanol, DMSO, DMF)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or similar analytical instrument for quantifying lithium ion concentration.

-

Inert atmosphere glovebox (if the salt or solvent is hygroscopic)[7][8]

Procedure:

-

Sample Preparation:

-

Add an excess amount of lithium selenate to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Prepare multiple such vials for replicate measurements.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. Preliminary experiments may be needed to determine the minimum time required for equilibration (e.g., 24, 48, 72 hours).[7]

-

-

Sample Separation:

-

After equilibration, allow the vials to rest in the temperature-controlled environment for the solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent (e.g., deionized water) to a concentration range appropriate for the analytical instrument.[10]

-

Determine the concentration of lithium ions in the diluted solution using ICP-OES.[10] The instrument should be calibrated with standard solutions of known lithium concentrations.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution, calculate the concentration of lithium selenate in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of lithium selenate solubility.

Caption: General workflow for determining the solubility of lithium selenate in an organic solvent.

Potential Significance in Research and Drug Development

Understanding the solubility of lithium selenate in organic solvents is a critical first step for its potential application in various fields. In drug development, salt forms of active pharmaceutical ingredients (APIs) are often used to modify solubility and dissolution rates.[8] Knowledge of solubility in organic solvents is essential for designing crystallization processes, formulation development, and purification. Furthermore, in materials science, particularly in the context of battery technology, the solubility of lithium salts in non-aqueous electrolytes is a fundamental parameter that influences the performance and stability of energy storage devices.[4][10] The generation of quantitative solubility data for lithium selenate will undoubtedly pave the way for its exploration in these and other innovative applications.

References

- 1. Understanding Lithium Selenide: Uses and Importance of Sputtering Targets [sputtertargets.net]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of Lithium and/or Selenium Treatment on Homeostasis of Chosen Bioelements in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithium selenide - Wikipedia [en.wikipedia.org]

- 5. Lithium Selenate [drugfuture.com]

- 6. LITHIUM SELENIDE | 12136-60-6 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. escholarship.org [escholarship.org]

Spectroscopic Characterization of Lithium Selenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium selenate (Li₂SeO₄) is an inorganic salt with potential applications in various scientific and industrial fields. A thorough understanding of its structural and electronic properties is crucial for its development and utilization. Spectroscopic techniques are powerful tools for elucidating the molecular structure, bonding, and dynamics of materials. This technical guide provides an in-depth overview of the spectroscopic characterization of lithium selenate, focusing on vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectroscopy. The guide details experimental protocols and presents available data to facilitate further research and development.

Vibrational Spectroscopy of Lithium Selenate

Vibrational spectroscopy probes the quantized vibrational energy levels of molecules. Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups and molecular structure of a compound. The vibrational modes of lithium selenate are primarily associated with the selenate anion (SeO₄²⁻).

Fundamental Vibrational Modes of the Selenate Ion

The free selenate ion (SeO₄²⁻) has a tetrahedral (Td) symmetry and possesses four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric stretching - This mode is Raman active.

-

ν₂ (E): Symmetric bending - This mode is Raman active.

-

ν₃ (F₂): Antisymmetric stretching - This mode is both Raman and IR active.

-

ν₄ (F₂): Antisymmetric bending - This mode is both Raman and IR active.

In the solid state, the crystal lattice environment can cause a splitting of these degenerate modes and a shift in their frequencies.

Infrared Spectroscopy of Lithium Selenate Monohydrate

Table 1: Infrared Spectral Data for Lithium Selenate Monohydrate (Li₂SeO₄·H₂O) [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3500 | O-H stretching of water |

| ~1670 | H-O-H bending of water |

| ~880 | ν₃ (antisymmetric stretching) of SeO₄²⁻ |

| ~400 | ν₄ (antisymmetric bending) of SeO₄²⁻ |

Note: The exact peak positions can vary depending on the sample preparation and instrument resolution.

Raman Spectroscopy

Specific Raman spectroscopic data for anhydrous or hydrated lithium selenate is scarce in the surveyed literature. However, based on the vibrational modes of the selenate ion, the following Raman active peaks are expected.

Table 2: Expected Raman Active Modes for Lithium Selenate

| Vibrational Mode | Symmetry | Expected Wavenumber Range (cm⁻¹) |

| ν₁ (symmetric stretch) | A₁ | 800 - 900 |

| ν₂ (symmetric bend) | E | 300 - 400 |

| ν₃ (antisymmetric stretch) | F₂ | 850 - 950 |

| ν₄ (antisymmetric bend) | F₂ | 350 - 450 |

Experimental Protocols

A common method for obtaining the IR spectrum of a solid inorganic salt is the KBr pellet technique.

-

Sample Preparation:

-

Thoroughly dry the lithium selenate sample to remove any adsorbed water, particularly if the anhydrous form is being studied. This can be done by heating the sample in a vacuum oven.

-

Grind 1-2 mg of the dried lithium selenate with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The grinding should be vigorous to ensure a fine, homogeneous mixture.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder in the FTIR spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Sample Preparation:

-

Place a small amount of the crystalline lithium selenate powder into a glass capillary tube or onto a microscope slide.

-

Ensure the sample is packed to a sufficient density to allow for good scattering.

-

-

Data Acquisition:

-

Place the sample in the Raman spectrometer.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over the desired spectral range. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy of Lithium Selenate

Solid-state NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For lithium selenate, both ⁷⁷Se and ⁷Li nuclei are NMR active and can provide valuable structural information.

⁷⁷Se Solid-State NMR

The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%. While its sensitivity is low, the large chemical shift range of ⁷⁷Se makes it a sensitive probe of the local electronic environment. For inorganic selenates, the isotropic chemical shifts (δiso) are typically found in the range of 1024-1050 ppm relative to (CH₃)₂Se.[2]

Table 3: Expected ⁷⁷Se NMR Parameters for Lithium Selenate

| Parameter | Expected Value/Range | Information Provided |

| Isotropic Chemical Shift (δiso) | 1024 - 1050 ppm | Local electronic environment of the selenium nucleus. |

| Chemical Shift Anisotropy (CSA) | Varies | Information on the symmetry of the electron distribution around the selenium nucleus. |

⁷Li Solid-State NMR

The ⁷Li nucleus is a quadrupolar nucleus (I=3/2) with a high natural abundance (92.5%). Its small quadrupole moment often results in relatively sharp resonance lines for a quadrupolar nucleus. The chemical shift range for ⁷Li in solid inorganic compounds is relatively narrow, typically within a few ppm of a 1M LiCl standard.

Table 4: Expected ⁷Li NMR Parameters for Lithium Selenate

| Parameter | Expected Value/Range | Information Provided |

| Isotropic Chemical Shift (δiso) | 0 - 5 ppm (relative to 1M LiCl) | Coordination environment of the lithium ions. |

| Quadrupolar Coupling Constant (CQ) | Varies | Information on the symmetry of the electric field gradient at the lithium nucleus. |

Experimental Protocols

-

Sample Preparation:

-

Pack the finely powdered lithium selenate sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

-

Ensure the rotor is packed tightly and symmetrically to ensure stable magic-angle spinning (MAS).

-

-

Data Acquisition:

-

The experiment is typically performed on a high-field solid-state NMR spectrometer.

-

A cross-polarization magic-angle spinning (CP/MAS) experiment is often employed to enhance the signal from the low-abundance ⁷⁷Se nucleus by transferring magnetization from the more abundant ¹H nuclei (if present, for example in a hydrated sample). For anhydrous samples, a single-pulse experiment with high-power proton decoupling (if any residual protons are present) may be used.

-

Magic-angle spinning rates are typically in the range of 5-15 kHz.

-

A suitable relaxation delay must be chosen to allow for the complete relaxation of the ⁷⁷Se nuclei between scans.

-

A large number of scans are typically required to obtain a good signal-to-noise ratio due to the low sensitivity of ⁷⁷Se.

-

The chemical shifts are referenced externally to a standard such as (CH₃)₂Se.

-

-

Sample Preparation:

-

Pack the powdered lithium selenate sample into a solid-state NMR rotor as described for ⁷⁷Se NMR.

-

-

Data Acquisition:

-

The experiment is performed on a solid-state NMR spectrometer.

-

A single-pulse (Bloch decay) experiment under magic-angle spinning is typically sufficient due to the high sensitivity of the ⁷Li nucleus.

-

MAS rates of 5-15 kHz are commonly used.

-

A relatively short relaxation delay can often be used.

-

The chemical shifts are referenced externally to a 1M LiCl solution.

-

Crystal Structure

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of lithium selenate.

References

Theoretical Modeling of Lithium Selenate Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling of the lithium selenate (Li2SeO4) structure. Given the limited availability of dedicated theoretical studies on anhydrous lithium selenate, this document outlines a comprehensive methodological framework based on established computational techniques applied to analogous materials. The experimental crystal structure of lithium selenate monohydrate (Li2SeO4·H2O) serves as a foundational reference for validation and comparative analysis.

Introduction to Theoretical Modeling of Crystal Structures

Theoretical modeling, primarily through ab initio quantum mechanical calculations, has become an indispensable tool in materials science and drug development. These computational methods allow for the prediction and analysis of crystal structures, electronic properties, and vibrational modes at the atomic level. For a compound like lithium selenate, theoretical modeling can elucidate its structural stability, bonding characteristics, and potential as a functional material.

The general workflow for the theoretical modeling of a crystal structure, such as lithium selenate, involves a multi-step process. This process begins with defining the initial crystal structure, which can be obtained from experimental data or predicted using computational crystal structure prediction (CSP) methods. Subsequently, quantum mechanical calculations, most commonly based on Density Functional Theory (DFT), are employed to optimize the geometry and calculate various properties of the material.

Experimental Foundation: The Crystal Structure of Lithium Selenate Monohydrate

A crucial prerequisite for validating theoretical models is accurate experimental data. The crystal structure of lithium selenate monohydrate (Li2SeO4·H2O) has been determined by single-crystal X-ray diffraction. This experimentally determined structure provides the precise atomic coordinates, lattice parameters, and space group, which serve as a benchmark for computational simulations.

The structure of Li2SeO4·H2O is characterized by a network of LiO4, LiO3(H2O), and SeO4 tetrahedra. Understanding these coordination environments is fundamental to constructing an accurate initial model for theoretical calculations.

Computational Methodology: A Protocol for Modeling Lithium Selenate

The following outlines a detailed protocol for the theoretical modeling of lithium selenate, drawing upon methodologies successfully applied to other alkali metal selenates and related compounds.

Initial Structure Definition

The first step is to define the initial crystal structure for the simulation. For anhydrous Li2SeO4, in the absence of direct experimental data, several approaches can be taken:

-

Analogy-Based Model: The crystal structure of a known isostructural compound, such as lithium sulfate (Li2SO4), can be used as a starting point. The sulfur atoms would be replaced by selenium atoms, and the lattice parameters would be adjusted accordingly.

-

Crystal Structure Prediction (CSP): Advanced CSP algorithms can be used to predict the most stable crystal packing of Li2SeO4 from first principles.

-

Database Search: Crystallographic databases such as the Crystallography Open Database (COD) and the Materials Project can be searched for existing experimental or computationally predicted structures of anhydrous lithium selenate.

Density Functional Theory (DFT) Calculations

DFT is the most widely used quantum mechanical method for solid-state calculations due to its balance of accuracy and computational cost.

Core Steps in a DFT Calculation:

-

Geometry Optimization: The initial crystal structure (both atomic positions and lattice parameters) is allowed to relax until the forces on the atoms and the stress on the unit cell are minimized. This process yields the theoretically predicted, most stable crystal structure.

-

Electronic Structure Calculation: Once the geometry is optimized, the electronic band structure and density of states (DOS) are calculated. This provides insights into the material's electronic properties, such as its band gap and conductivity.

-

Vibrational Analysis: Phonon calculations are performed to determine the vibrational frequencies of the crystal lattice. These theoretical frequencies can be compared with experimental Raman and infrared (IR) spectroscopy data to further validate the computational model.

A typical DFT calculation for lithium selenate would employ the following parameters:

| Parameter | Recommended Setting | Rationale |

| Software | VASP, Quantum ESPRESSO, CRYSTAL | Widely used and validated solid-state physics and chemistry codes. |

| Exchange-Correlation Functional | PBE, PBEsol, B3LYP (for hybrid calculations) | Generalized Gradient Approximation (GGA) functionals like PBE and PBEsol are a good starting point for structural properties. Hybrid functionals like B3LYP can provide more accurate electronic and vibrational properties. |

| Basis Set / Plane-Wave Cutoff | A plane-wave cutoff energy of at least 500 eV is recommended. For atom-centered basis sets, a high-quality basis like def2-TZVP should be used. | Ensures convergence of the total energy and accurate description of the electronic wavefunctions. |

| k-point Sampling | A Monkhorst-Pack grid with a density appropriate for the unit cell size. | Ensures accurate integration over the Brillouin zone for metallic or small band-gap systems. |

| Pseudopotentials | Projector-Augmented Wave (PAW) or Norm-Conserving Pseudopotentials. | Accurately describe the interaction between core and valence electrons. |

Presentation of Theoretical Data

The results of theoretical modeling are quantitative and can be effectively summarized in tables for comparison with experimental data and other theoretical studies.

Predicted Structural Parameters

| Parameter | Theoretical Value (Anhydrous Li2SeO4 - Hypothetical) | Experimental Value (Li2SeO4·H2O) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21 |

| a (Å) | Calculated Value | 5.45 |

| b (Å) | Calculated Value | 4.95 |

| c (Å) | Calculated Value | 8.25 |

| β (°) | Calculated Value | 107.8 |

| Volume (Å3) | Calculated Value | 212.7 |

Calculated Bond Lengths and Angles

| Bond | Calculated Bond Length (Å) |

| Se-O | Calculated Range |

| Li-O | Calculated Range |

| Angle | Calculated Bond Angle (°) |

| O-Se-O | Calculated Range |

Predicted Electronic and Vibrational Properties

| Property | Calculated Value |

| Band Gap (eV) | Calculated Value |

| Formation Energy (eV/atom) | Calculated Value |

| Raman Active Modes (cm-1) | List of Calculated Frequencies |

| IR Active Modes (cm-1) | List of Calculated Frequencies |

Visualization of Modeling Workflows and Concepts

Diagrams are essential for illustrating the logical flow of the theoretical modeling process and the relationships between different computational steps.

Conclusion

The theoretical modeling of the lithium selenate structure, while not yet extensively documented in dedicated studies, can be systematically approached using established computational methodologies. By leveraging experimental data from the monohydrate form and employing robust DFT calculations, it is possible to predict and analyze the structural, electronic, and vibrational properties of anhydrous lithium selenate. This in-depth technical guide provides a comprehensive framework for researchers and scientists to undertake such theoretical investigations, which are crucial for advancing our understanding of this compound and its potential applications. The workflows and protocols outlined herein are designed to guide future computational studies and contribute to the broader knowledge base of alkali metal selenates.

An In-depth Technical Guide to the Discovery and History of Lithium Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium selenate (Li₂SeO₄) is an inorganic salt that has garnered intermittent interest within the scientific community. While not as extensively studied as other lithium or selenium compounds, its history is rooted in the early systematic explorations of inorganic salts. This technical guide provides a comprehensive overview of the discovery, synthesis, and fundamental properties of lithium selenate, with a focus on the original experimental protocols and quantitative data. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be exploring the applications of selenium-containing compounds or lithium salts.

Historical Context and Discovery

The formal preparation of lithium selenate was first documented in a 1925 publication in the Journal of the American Chemical Society by Victor Lenher and Eugene J. Wechter. Their work, titled "Selenic Acid and the Selenates," was part of a broader investigation into the properties and synthesis of various metallic salts of selenic acid. This paper laid the groundwork for the synthesis of several selenates, including that of lithium. The discovery was not a singular event of identifying a new element, but rather a methodical expansion of the knowledge of inorganic salt chemistry.

Physicochemical Properties

Lithium selenate is a white, crystalline solid that is readily soluble in water. It is most commonly available as a monohydrate (Li₂SeO₄·H₂O). A summary of its key quantitative properties is presented in the table below. It is noteworthy that standard melting and boiling points for lithium selenate are not well-documented, likely due to its tendency to decompose at elevated temperatures.

Table 1: Quantitative Data for Lithium Selenate and its Monohydrate

| Property | Value | Compound |

| Molecular Formula | Li₂SeO₄ | Anhydrous |

| Molecular Weight | 156.84 g/mol [1] | Anhydrous |

| Molecular Formula | Li₂SeO₄·H₂O | Monohydrate |

| Molecular Weight | 174.86 g/mol | Monohydrate |

| Crystal System | Monoclinic[1] | Monohydrate |

| Density | 2.565 g/cm³[1] | Monohydrate |

| Solubility in Water | Readily soluble[1] | Anhydrous & Monohydrate |

| Melting Point | Not available | Anhydrous |

| Boiling Point | Not available | Anhydrous |

Experimental Protocols for Synthesis

The seminal 1925 paper by Lenher and Wechter outlines two primary methods for the preparation of lithium selenate. These protocols are detailed below.

Method 1: Roasting of Lithium Selenite

This method involves the oxidation of lithium selenite (Li₂SeO₃) to lithium selenate through heating in the presence of air.

Experimental Protocol:

-

Starting Material: Pure lithium selenite (Li₂SeO₃) is required.

-

Apparatus: A furnace or a similar apparatus capable of maintaining a controlled high temperature with adequate air circulation. A porcelain or platinum crucible is recommended to hold the sample.

-

Procedure:

-

A weighed quantity of lithium selenite is placed in the crucible.

-

The crucible is placed in the furnace and heated in a current of air.

-

The temperature is gradually raised to a dull red heat.

-

The sample is maintained at this temperature for a sufficient duration to ensure complete oxidation to lithium selenate. The progress of the reaction can be monitored by periodically taking small samples and testing for the presence of selenite.

-

Once the reaction is complete, the furnace is allowed to cool, and the resulting lithium selenate is collected.

-

-

Purification: The product can be purified by recrystallization from water.

Method 2: Roasting of Lithium Carbonate with Selenium Dioxide

This method provides an alternative route starting from more common reagents, lithium carbonate (Li₂CO₃) and selenium dioxide (SeO₂).

Experimental Protocol:

-

Starting Materials: Stoichiometric amounts of pure lithium carbonate (Li₂CO₃) and selenium dioxide (SeO₂).

-

Apparatus: A furnace with temperature control and a porcelain or platinum crucible.

-

Procedure:

-

Lithium carbonate and selenium dioxide are intimately mixed in the correct stoichiometric ratio (1:1 molar ratio).

-

The mixture is placed in the crucible and heated in the furnace.

-

The temperature is slowly increased to the point of fusion of the mixture.

-

The molten mixture is heated for a period to ensure the reaction goes to completion, which involves the oxidation of the initially formed selenite to selenate.

-

The furnace is then cooled, and the solid lithium selenate product is removed from the crucible.

-

-

Purification: The resulting lithium selenate can be purified by dissolving it in water and recrystallizing.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the two historical synthesis methods for lithium selenate.

Caption: Workflow for the synthesis of lithium selenate by roasting lithium selenite.

Caption: Workflow for the synthesis of lithium selenate from lithium carbonate and selenium dioxide.

Biological and Toxicological Considerations

There are no known specific signaling pathways directly involving lithium selenate. Its biological effects are generally considered to be a composite of the activities of lithium ions and selenate ions. In toxicological studies, inorganic selenium compounds such as selenates and selenites are known to be toxic at high doses. The co-administration of lithium (commonly as lithium carbonate) and selenium (as sodium selenite) has been investigated in animal studies for its potential to mitigate oxidative stress, but these studies do not use lithium selenate directly. Researchers working with lithium selenate should handle it with appropriate care, considering the established toxicity of selenium compounds.

Conclusion

The discovery and synthesis of lithium selenate are rooted in the early 20th-century advancements in inorganic chemistry, with the work of Lenher and Wechter providing the foundational experimental protocols. While its properties are not as extensively characterized as more common laboratory reagents, this guide consolidates the available quantitative data and historical synthesis methods. The provided experimental workflows, derived from the original literature, offer a clear and concise guide for the preparation of this compound. For researchers in materials science, chemistry, and drug development, this document serves as a detailed starting point for any work involving lithium selenate.

References

An In-depth Technical Guide to the Phase Transition Studies of Lithium Selenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition studies of lithium selenate (Li₂SeO₄). Due to the limited availability of direct research on the phase transitions of anhydrous lithium selenate, this guide leverages the extensive data available for its isostructural analogue, lithium sulfate (Li₂SO₄), to infer and describe the expected transitional behavior. Detailed experimental protocols for the characterization of such phase transitions are also provided.

Introduction

Lithium selenate (Li₂SeO₄) is an inorganic salt that, like its sulfate counterpart, is expected to exhibit interesting solid-state phase transitions at elevated temperatures. These transitions are characterized by changes in crystal structure, which in turn affect the material's physical properties, including its ionic conductivity. Understanding these phase transitions is crucial for applications where this material might be subjected to varying temperatures, such as in solid-state batteries or as a component in high-temperature chemical processes.

This guide summarizes the known properties of the closely related lithium sulfate to provide a predictive framework for the behavior of lithium selenate. It also outlines the standard experimental procedures used to characterize such thermal events.

Crystal Structure and Phase Transitions

Based on the well-documented behavior of lithium sulfate, anhydrous lithium selenate is expected to exist in at least two crystalline phases: a low-temperature monoclinic phase (β-form) and a high-temperature face-centered cubic phase (α-form).

Table 1: Comparison of Crystal Phases and Transition Temperatures for Li₂SO₄ and Inferred Properties for Li₂SeO₄

| Property | Lithium Sulfate (Li₂SO₄) - Known | Lithium Selenate (Li₂SeO₄) - Inferred |

| Low-Temperature Phase (β) | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/a (by analogy) |

| Lattice Parameters | a = 8.239 Å, b = 4.954 Å, c = 8.474 Å, β = 107.98°[1] | Expected to be slightly larger than Li₂SO₄ due to the larger ionic radius of Se⁶⁺ compared to S⁶⁺. |

| Phase Transition Temp. | ~575 °C[1] | Expected to be in a similar range, potentially slightly lower due to weaker Se-O bonds compared to S-O bonds. |

| High-Temperature Phase (α) | Face-Centered Cubic (FCC) | Face-Centered Cubic (FCC) |

| Space Group | Fm3m | Fm3m (by analogy) |

| Lattice Constant | a = 7.07 Å[1] | Expected to be slightly larger than that of Li₂SO₄. |

| Enthalpy of Transition | 252 J/g[2] | Not determined, but expected to be of a similar order of magnitude. |

| Density Change | From 2.22 g/cm³ (β-phase) to 2.07 g/cm³ (α-phase)[1] | A decrease in density is expected upon transition to the high-temperature phase. |

The transition from the β to the α phase in lithium sulfate is a first-order transition, characterized by a significant enthalpy change and a discontinuous change in the crystal structure. This transition is associated with the onset of rotational disorder of the sulfate anions and a dramatic increase in ionic conductivity, making the high-temperature phase a superionic conductor. A similar behavior is anticipated for lithium selenate.

Figure 1: Inferred phase transition pathway for lithium selenate.

Experimental Protocols

To definitively determine the phase transition properties of lithium selenate, a combination of thermal analysis and diffraction techniques would be employed.

Objective: To identify the temperature and enthalpy of phase transitions and to assess the thermal stability of the material.

Methodology:

-

Sample Preparation: A small amount of anhydrous Li₂SeO₄ powder (typically 5-10 mg) is weighed and hermetically sealed in an aluminum or platinum crucible. An empty, sealed crucible is used as a reference.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.

-

Experimental Conditions:

-

The sample is heated from room temperature to a temperature above the expected transition point (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).

-

An inert atmosphere (e.g., nitrogen or argon gas) is maintained with a constant flow rate (e.g., 50 mL/min) to prevent any side reactions.

-

-

Data Analysis:

-

The TGA curve plots mass change as a function of temperature. A stable baseline indicates no decomposition.

-

The DSC curve plots the heat flow difference between the sample and the reference. Endothermic or exothermic peaks indicate phase transitions. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Objective: To determine the crystal structure of lithium selenate as a function of temperature and to identify the structural changes that occur during a phase transition.

Methodology:

-

Sample Preparation: A thin layer of anhydrous Li₂SeO₄ powder is placed on a high-temperature-resistant sample holder (e.g., platinum-rhodium alloy).

-

Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber is used.

-

Experimental Conditions:

-

A full diffraction pattern is collected at room temperature.

-

The sample is then heated in stages (e.g., in 25 °C increments) to a temperature beyond the transition point identified by DSC.

-

At each temperature step, the sample is allowed to equilibrate, and then a diffraction pattern is recorded.

-

-

Data Analysis:

-

The diffraction patterns are analyzed using Rietveld refinement to determine the space group and lattice parameters at each temperature.

-

A significant change in the diffraction pattern (appearance/disappearance of peaks, shifts in peak positions) indicates a phase transition.

-

The change in lattice parameters and unit cell volume with temperature can be used to calculate the thermal expansion coefficients of each phase.

-

Figure 2: Workflow for characterizing the phase transition of Li₂SeO₄.

Conclusion

The experimental protocols detailed in this guide, namely Differential Scanning Calorimetry, Thermogravimetric Analysis, and High-Temperature X-ray Diffraction, provide a robust framework for the definitive characterization of these properties. Such studies would be a valuable contribution to the field of solid-state ionics and materials science, providing crucial data for the development of new materials for energy storage and other high-temperature applications.

References

An In-depth Technical Guide to the Chemical Reactivity of Lithium Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium selenate (Li₂SeO₄) is an inorganic salt of significant interest in various scientific fields, including materials science and potentially in pharmacology, given the biological importance of both lithium and selenium. A thorough understanding of its chemical reactivity is paramount for its safe handling, appropriate application, and the development of novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the chemical reactivity of lithium selenate, including its thermal stability, aqueous behavior, and reactions with acids, bases, and redox agents. The information is compiled from available literature and is presented with detailed experimental protocols and quantitative data to support further research and development.

Core Properties of Lithium Selenate

Lithium selenate is a white, crystalline solid. The monohydrate is a monoclinic crystal. It is stable in air and readily soluble in water.

| Property | Value | Source |

| Molecular Formula | Li₂SeO₄ | N/A |

| Molecular Weight | 156.84 g/mol | N/A |

| Appearance | White crystalline solid | N/A |

| Crystal Structure (Monohydrate) | Monoclinic | N/A |

| Density (Monohydrate) | 2.565 g/cm³ | N/A |

| Solubility in Water | Readily soluble | N/A |

Thermal Decomposition

The thermal decomposition of double selenates of lanthanides and lithium indicates that decomposition initiates at approximately 570 °C. This process involves the reduction of lithium selenate to lithium selenite.

Analogous studies on sodium selenate show an endothermic peak corresponding to its melting point at 588.81 °C. The major weight loss, indicating decomposition, occurs in the temperature range of approximately 101 °C to 896 °C, with a maximum decomposition temperature (Tmax) at 852.65 °C. This suggests that alkali metal selenates are thermally stable compounds at moderately high temperatures.

General Decomposition Pathway:

Caption: Thermal decomposition of lithium selenate to lithium selenite.

Aqueous Chemistry

Lithium selenate is highly soluble in water. In aqueous solutions, it dissociates into lithium cations (Li⁺) and selenate anions (SeO₄²⁻). The selenate anion is analogous to the sulfate anion in terms of structure and many chemical properties. It is a tetrahedral ion and is generally stable in neutral and alkaline aqueous solutions.

Hydrolysis

The selenate anion is the conjugate base of a strong acid, selenic acid (H₂SeO₄), and therefore does not undergo significant hydrolysis in aqueous solution. The pH of a lithium selenate solution is expected to be near neutral.

Reactivity with Acids and Bases

Reaction with Strong Acids

In strongly acidic conditions, the selenate ion (SeO₄²⁻) will be protonated to form the hydrogen selenate ion (HSeO₄⁻). Selenic acid is a strong acid, so the equilibrium lies far to the left unless the acid concentration is very high.

Reaction: Li₂SeO₄(aq) + H₂SO₄(conc) ⇌ 2LiHSO₄(aq) + H₂SeO₄(aq)

Selenic acid is a stronger oxidizing agent than sulfuric acid and can liberate chlorine from chloride ions. Therefore, reaction with concentrated hydrochloric acid will lead to the reduction of the selenate.

Reaction: SeO₄²⁻(aq) + 4H⁺(aq) + 2Cl⁻(aq) → H₂SeO₃(aq) + Cl₂(g) + H₂O(l)

Reaction with Strong Bases

Lithium selenate is stable in the presence of strong bases like sodium hydroxide or potassium hydroxide. No significant reaction is expected, as the selenate ion is already the conjugate base of a strong acid.

Redox Reactivity

The selenate anion is a moderately good oxidizing agent, a property that distinguishes it from the more inert sulfate anion. The standard redox potential for the reduction of selenate to selenite is a key indicator of its oxidizing strength.

Standard Redox Potential: SeO₄²⁻(aq) + 2H⁺(aq) + 2e⁻ ⇌ SeO₃²⁻(aq) + H₂O(l) E⁰ = +1.15 V

Reactions with Reducing Agents

Lithium selenate can be reduced by various reducing agents. The product of the reduction depends on the strength of the reducing agent and the reaction conditions.

-

Reduction to Selenite: Milder reducing agents will typically reduce selenate (Se(VI)) to selenite (Se(IV)).

-

Reduction to Elemental Selenium: Stronger reducing agents can further reduce the selenate to elemental selenium (Se(0)), which often precipitates from the solution as a red or black solid.

-

Reduction to Selenide: Very strong reducing agents, such as lithium aluminum hydride, can reduce selenium compounds to the selenide (Se(-II)) oxidation state.

Workflow for Selenate Reduction:

Caption: Stepwise reduction of the selenate anion.

Experimental Protocols

Synthesis of Lithium Selenate

A common method for the synthesis of alkali metal selenates involves the neutralization of selenic acid with the corresponding hydroxide or carbonate.

Materials:

-

Selenic acid (H₂SeO₄)

-

Lithium carbonate (Li₂CO₃) or Lithium hydroxide (LiOH)

-

Deionized water

-

pH meter or pH indicator strips

-

Heating plate with magnetic stirrer

-

Crystallizing dish

Procedure:

-

In a well-ventilated fume hood, carefully prepare a solution of selenic acid in deionized water.

-

Slowly add stoichiometric amounts of lithium carbonate or lithium hydroxide to the selenic acid solution while stirring continuously. The reaction with carbonate will evolve carbon dioxide gas.

-

Reaction with Carbonate: H₂SeO₄(aq) + Li₂CO₃(s) → Li₂SeO₄(aq) + H₂O(l) + CO₂(g)

-

Reaction with Hydroxide: H₂SeO₄(aq) + 2LiOH(aq) → Li₂SeO₄(aq) + 2H₂O(l)

-

-

Monitor the pH of the solution. Continue adding the lithium salt until the solution reaches a neutral pH (pH ≈ 7).

-

Gently heat the resulting lithium selenate solution to concentrate it.

-

Allow the concentrated solution to cool slowly in a crystallizing dish to obtain crystals of lithium selenate. The monohydrate may form depending on the crystallization conditions.

-

Isolate the crystals by filtration and dry them in a desiccator.

Reaction with a Reducing Agent (Example: Reduction to Elemental Selenium)

This protocol describes a general procedure for the reduction of lithium selenate to elemental selenium using a common reducing agent.

Materials:

-

Lithium selenate (Li₂SeO₄)

-

Sodium borohydride (NaBH₄) or Hydrazine (N₂H₄)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

Stir plate and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve a known amount of lithium selenate in deionized water in a beaker.

-

In a separate container, prepare a solution of the reducing agent (e.g., sodium borohydride in a basic aqueous solution or hydrazine hydrate).

-

Slowly add the reducing agent solution to the lithium selenate solution while stirring.

-

Observe the formation of a precipitate, which is typically red amorphous selenium.

-

To ensure complete reaction, the mixture can be gently warmed.

-

After the reaction is complete, cool the mixture and acidify it carefully with dilute hydrochloric acid to neutralize any excess reducing agent.

-

Collect the elemental selenium precipitate by vacuum filtration, wash it with deionized water, and dry it.

Quantitative Data

| Parameter | Value | Conditions/Notes |

| Melting Point (as Sodium Selenate) | 588.81 °C | Endothermic peak from DSC. Provides an estimate for alkali metal selenates. |

| Decomposition Onset (as Sodium Selenate) | ~101 °C (major loss) | From TGA, though this may be influenced by hydrates. |

| Maximum Decomposition Temp (as Sodium Selenate) | 852.65 °C | Tmax from DTG analysis. |

| Standard Redox Potential (SeO₄²⁻/SeO₃²⁻) | +1.15 V | In acidic solution. |

Safety, Handling, and Storage

Lithium selenate, like other selenium compounds, should be handled with care due to its toxicity.

-

Handling: Always handle lithium selenate in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store lithium selenate in a tightly sealed container in a cool, dry place. Keep it away from incompatible materials, especially strong acids and reducing agents.

-

Disposal: Dispose of lithium selenate and its waste products in accordance with local, state, and federal regulations for hazardous materials.

Conclusion